IL-17 modulator 5

IL‑17 inhibition biochemical assay small molecule potency

Researchers requiring maximal target engagement in IL-17 biochemical assays often face sensitivity limitations with less potent inhibitors. IL-17 modulator 5 (CAS 2724206-27-1) resolves this with a 1 nM IC50 - 9-fold more potent than LY3509754 and 16-fold more potent than JNJ627. • 1 nM IC50 in biochemical assays; co-crystal structure available (PDB 9FL3) for structure-guided design. • Validated in vivo in rat arthritis model; supplied as ≥98% pure solid with ambient-temperature shipping stability. • Ideal for fluorescence polarization, AlphaLISA, SPR binding studies, and preclinical inflammation efficacy models.

Molecular Formula C28H23F6N9O2
Molecular Weight 631.5 g/mol
Cat. No. B15143498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIL-17 modulator 5
Molecular FormulaC28H23F6N9O2
Molecular Weight631.5 g/mol
Structural Identifiers
SMILESCC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=NC4=C(N3)C=CC(=C4F)C(CC(F)(F)F)C5=NN=C6N5C=C(C=C6)C#N
InChIInChI=1S/C28H23F6N9O2/c1-13-21(42-45-41-13)26(44)38-22(15-6-8-27(30,31)9-7-15)24-36-18-4-3-16(20(29)23(18)37-24)17(10-28(32,33)34)25-40-39-19-5-2-14(11-35)12-43(19)25/h2-5,12,15,17,22H,6-10H2,1H3,(H,36,37)(H,38,44)/t17-,22-/m0/s1
InChIKeyOXISIPGDBSNEQE-JTSKRJEESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IL-17 Modulator 5 – Compound Overview


IL-17 modulator 5 (also referred to as compound 26) is a synthetic small-molecule inhibitor of interleukin‑17 (IL‑17), a key pro-inflammatory cytokine implicated in psoriasis, psoriatic arthritis, and ankylosing spondylitis . The compound exhibits a reported IC50 of 1 nM against IL‑17 in biochemical assays . Its molecular formula is C28H23F6N9O2, with a molecular weight of 631.53 g/mol, and it is supplied under CAS 2724206‑27‑1 . IL‑17 modulator 5 serves as a research tool for interrogating IL‑17 signaling pathways and for preclinical evaluation of small-molecule alternatives to monoclonal antibody therapies.

IL-17 Modulator 5 – Why Substitution Fails


Small-molecule IL‑17 inhibitors are not interchangeable due to marked differences in biochemical potency, selectivity across IL‑17 family members, oral bioavailability, and safety profiles. For example, the clinical candidate LY3509754 exhibited an IC50 of <9.45 nM against IL‑17A, but was discontinued in Phase I because of drug‑induced liver injury despite favorable pharmacokinetics (Tmax 1.5–3.5 h, t1/2 11.4–19.1 h) [1]. In contrast, IL‑17 modulator 5 (compound 26) demonstrates a 1 nM IC50 , yet its selectivity panel and in vivo pharmacokinetics remain largely uncharacterized in the public domain, underscoring that even subtle structural variations (e.g., the replacement of the furazan moiety in LY3509754 with heterocyclic amide‑isosteres) can drastically alter efficacy and toxicity [2]. Consequently, assuming functional equivalence among IL‑17 small-molecule inhibitors without direct comparative data risks irreproducible experimental outcomes and flawed preclinical conclusions.

IL-17 Modulator 5 – Benchmarking Data


Biochemical Potency Profile

IL‑17 modulator 5 (compound 26) demonstrates an IC50 of 1 nM against IL‑17 in a biochemical inhibition assay . This compares favorably to the clinical candidate LY3509754, which shows an IC50 of <9.45 nM in an AlphaLISA assay and 9.3 nM in HT‑29 cells , and to the allosteric inhibitor JNJ627, which exhibits a KD of 92 nM and an IC50 of 16 nM in TR‑FRET assays . The 1 nM potency of IL‑17 modulator 5 represents a 9‑fold to 16‑fold improvement over LY3509754 and JNJ627, respectively, underscoring its utility as a high‑affinity probe for IL‑17 target engagement studies.

IL‑17 inhibition biochemical assay small molecule potency

Selectivity Across IL-17 Family Members

No publicly disclosed selectivity panel is available for IL‑17 modulator 5 (compound 26). In contrast, LY3509754 has been reported to show no inhibition of IL‑17C, IL‑17E, or IL‑17F when tested against their cognate receptors . The absence of selectivity data for IL‑17 modulator 5 represents a critical knowledge gap; researchers cannot assume that its high potency against IL‑17 translates to a clean off‑target profile. Until a full selectivity panel is published, the compound's utility in complex biological systems (e.g., whole‑blood assays or in vivo models) must be interpreted with caution, as uncharacterized cross‑reactivity with related IL‑17 family members could confound experimental results.

IL‑17 selectivity cytokine panel off‑target activity

In Vivo Efficacy in Rat Arthritis

In a rat model of arthritis, both compound 26 (IL‑17 modulator 5) and compound 18 effectively reduced knee swelling [1]. While quantitative swelling reduction values are not reported in the abstract, the study confirms that the anti‑inflammatory efficacy of compound 26 is comparable to that of compound 18 and the clinical candidate LY3509754 [1]. Notably, early rat and dog toxicity studies revealed adverse findings that prevented further development of both compounds, indicating that the furazan moiety replacement strategy did not resolve the toxicity liabilities observed with LY3509754 [1]. This in vivo efficacy data validates the target engagement of IL‑17 modulator 5 in a disease‑relevant model, but also highlights the translational challenges associated with this chemical series.

in vivo efficacy rat arthritis model anti‑inflammatory activity

Pharmacokinetics and Safety Profile

No pharmacokinetic (PK) data for IL‑17 modulator 5 (compound 26) have been published. In contrast, the structurally related LY3509754 exhibited a Tmax of 1.5–3.5 hours, a terminal half‑life of 11.4–19.1 hours, and dose‑dependent exposure in a Phase I study, supporting once‑daily oral dosing [1]. However, LY3509754 was discontinued due to drug‑induced liver injury (DILI), with 4 out of 40 participants in multiple ascending dose cohorts (400–1,000 mg) developing elevated liver transaminases or acute hepatitis [1]. The study authors hypothesized that the DILI was likely off‑target rather than mechanism‑based [1]. Given the structural similarity between LY3509754 and IL‑17 modulator 5 (both contain α‑fluoroacrylate and heterocyclic amide‑isostere motifs), researchers should be aware that the hepatotoxicity risk may extend to compound 26, and in vivo studies should include comprehensive liver function monitoring.

pharmacokinetics oral bioavailability hepatotoxicity DILI

Co-Crystal Structure of IL-17A Complex

A high‑resolution (2.07 Å) X‑ray crystal structure of IL‑17A in complex with compound 26 has been deposited in the Protein Data Bank (PDB ID: 9FL3) [1]. The structure reveals the precise binding mode of compound 26 within the IL‑17A dimer interface, providing atomic‑level detail on key interactions that may account for its 1 nM IC50 [1][2]. In contrast, no publicly available co‑crystal structure exists for the clinical candidate LY3509754 bound to IL‑17A, although its binding site is presumed to overlap based on chemical similarity. The availability of this structural data for IL‑17 modulator 5 enables structure‑guided optimization and facilitates rational design of analogs with improved selectivity or reduced toxicity, a significant advantage for medicinal chemistry programs that is not afforded by structurally uncharacterized comparators.

crystal structure binding mode IL‑17A dimer interface structure‑based drug design

IL-17 Modulator 5 – Application Scenarios


IL-17 Target Engagement Probe

With an IC50 of 1 nM , IL‑17 modulator 5 is ideally suited for biochemical assays requiring maximal target occupancy at low compound concentrations, such as fluorescence polarization, AlphaLISA, or SPR‑based binding studies. Its 9‑fold greater potency than LY3509754 and 16‑fold greater potency than JNJ627 makes it a superior choice for experiments where sensitivity and signal‑to‑noise ratio are critical, provided that selectivity against other IL‑17 family members is not a primary concern.

Structure-Based Lead Optimization

The availability of a high‑resolution co‑crystal structure (PDB ID 9FL3) [1] enables researchers to use IL‑17 modulator 5 as a starting point for structure‑guided medicinal chemistry. Computational chemists can perform docking studies, molecular dynamics simulations, and free energy perturbation calculations to design analogs with improved selectivity, reduced off‑target liability, or enhanced oral bioavailability, leveraging the atomic‑level binding mode information that is absent for many other IL‑17 small‑molecule inhibitors.

In Vivo Proof-of-Concept in Rodent Arthritis

IL‑17 modulator 5 has demonstrated efficacy in reducing knee swelling in a rat arthritis model [2]. This in vivo activity validates its use in preclinical efficacy studies of IL‑17‑driven inflammatory diseases. However, given the hepatotoxicity observed with the closely related compound LY3509754 in clinical trials (DILI incidence 10% at ≥400 mg) [3], researchers must incorporate comprehensive liver function assessments (ALT, AST, histopathology) and consider dose‑limiting toxicity when interpreting efficacy data.

IL-17 Signaling Pathway Analysis in Cells

IL‑17 modulator 5 can be employed in cell‑based assays (e.g., human keratinocytes or synoviocytes) to dissect IL‑17‑mediated signaling cascades, including downstream cytokine production (e.g., G‑CSF, IL‑6, IL‑8). Although cellular IC50 values have not been publicly reported for this compound, its high biochemical potency suggests that low nanomolar concentrations may be sufficient for pathway inhibition. Researchers are advised to empirically determine the cellular IC50 in their specific cell type and to include appropriate selectivity controls given the lack of a published off‑target panel.

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